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4H-1,2,4-Triazol-3-amine, 4-ethyl-

Cat. No.: B1295449
CAS No.: 42786-06-1
M. Wt: 112.13 g/mol
InChI Key: OTXAZICPXWFRME-UHFFFAOYSA-N
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Description

Overview of 1,2,4-Triazole (B32235) Heterocycles in Contemporary Chemical Research

1,2,4-triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. imist.manih.gov Their aromatic nature and the presence of multiple nitrogen atoms endow them with a range of important properties, including the ability to participate in hydrogen bonding and coordinate with metal ions. researchgate.net These characteristics have led to their extensive investigation and application in medicinal chemistry, agrochemicals, and materials science. nih.govrjptonline.org

In medicinal chemistry, the 1,2,4-triazole scaffold is a recognized "privileged structure," meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.gov This has resulted in the development of numerous drugs containing this moiety, with applications as antifungal, antiviral, anticancer, and anticonvulsant agents. imist.manih.govnih.gov The triazole ring can act as a bioisostere for other functional groups, such as amides and esters, potentially improving the pharmacokinetic properties of drug candidates. nih.gov

In the field of agrochemicals, 1,2,4-triazole derivatives have been successfully developed as fungicides, herbicides, and insecticides. rjptonline.org Their mode of action often involves the inhibition of specific enzymes in target organisms. rjptonline.org The versatility of the triazole ring allows for fine-tuning of its biological activity through the introduction of various substituents.

Importance of Substituent Effects in 1,2,4-Triazole Derivatives: Focus on N4-Ethyl-Substituted Systems

The biological and chemical properties of 1,2,4-triazoles are highly dependent on the nature and position of their substituents. The introduction of different functional groups onto the triazole ring can significantly alter its electronic distribution, steric profile, and reactivity.

Substitution at the N4 position of the 1,2,4-triazole ring has been shown to be particularly influential. Studies have indicated that the presence of an alkyl group, such as an ethyl group, at this position can impact the compound's biological activity. For instance, research on certain 1,2,4-triazole derivatives has shown that N4-alkylation can be crucial for specific biological activities. mdpi.com The thermal rearrangement of 4-alkyl-4H-1,2,4-triazoles to their 1-alkyl isomers has also been studied, revealing that the structure of the alkyl group influences the reaction pathway. researchgate.net

The presence of an amino group at the C3 position, as in 4-ethyl-4H-1,2,4-triazol-3-amine, provides a key site for further functionalization. This amino group can be readily modified to introduce a wide array of substituents, allowing for the synthesis of diverse libraries of compounds for screening and optimization in various applications.

Scope and Research Objectives Pertaining to 4-Ethyl-4H-1,2,4-triazol-3-amine

The primary research interest in 4-ethyl-4H-1,2,4-triazol-3-amine stems from its potential as a versatile intermediate for the synthesis of more complex molecules. The combination of the N4-ethyl group and the C3-amino group offers a unique platform for chemical exploration.

Key research objectives related to this compound include:

Synthesis of Novel Derivatives: Utilizing the reactive amino group to introduce a variety of functionalities, thereby creating new chemical entities with potentially enhanced biological or material properties.

Investigation of Structure-Activity Relationships (SAR): Systematically modifying the structure of derivatives of 4-ethyl-4H-1,2,4-triazol-3-amine and evaluating how these changes affect their activity in biological or chemical systems. This can provide valuable insights for the rational design of more potent and selective compounds.

Exploration of Coordination Chemistry: Investigating the ability of 4-ethyl-4H-1,2,4-triazol-3-amine and its derivatives to form coordination complexes with various metal ions, which could have applications in catalysis or materials science.

Development of Synthetic Methodologies: Devising efficient and scalable synthetic routes to 4-ethyl-4H-1,2,4-triazol-3-amine and its derivatives. organic-chemistry.org

The table below provides a summary of the key properties of the parent compound, 4-ethyl-4H-1,2,4-triazol-3-amine.

PropertyValueSource
Molecular FormulaC4H8N4 nist.govepa.gov
Molecular Weight112.13 g/mol epa.gov
CAS Registry Number42786-06-1 nist.govepa.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8N4 B1295449 4H-1,2,4-Triazol-3-amine, 4-ethyl- CAS No. 42786-06-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c1-2-8-3-6-7-4(8)5/h3H,2H2,1H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXAZICPXWFRME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075349
Record name 4-Ethyl-4H-1,2,4-triazole-3-amine
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Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42786-06-1
Record name 4-Ethyl-4H-1,2,4-triazol-3-amine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1,2,4-Triazol-3-amine, 4-ethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethyl-4H-1,2,4-triazole-3-amine
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Synthetic Methodologies for 4h 1,2,4 Triazol 3 Amine, 4 Ethyl and Its Functionalized Derivatives

General Synthetic Routes to 4-Alkyl-1,2,4-triazole Scaffolds

The construction of 4-alkyl-1,2,4-triazole scaffolds can be broadly categorized into two main approaches: the cyclization of acyclic precursors to form the triazole ring and the subsequent functionalization of a pre-formed triazole core.

Cyclization Reactions for 4-Alkyl-1,2,4-triazole Ring Formation

The formation of the 1,2,4-triazole (B32235) ring is often achieved through the cyclization of various open-chain precursors. A prevalent method involves the reaction of diacylhydrazines with primary amines in the presence of a dehydrating agent. nih.gov For instance, heating a diacylhydrazine with an alkylamine, such as ethylamine, can yield the corresponding 4-alkyl-4H-1,2,4-triazole derivative. nih.gov Another common strategy is the conversion of other heterocyclic systems, such as 1,3,4-oxadiazoles, into 1,2,4-triazoles. nih.gov

Multicomponent reactions (MCRs) offer an efficient pathway to substituted 1,2,4-triazoles. For example, a four-component reaction of alkynes, amines, azides, and 2H-azirines can produce highly functionalized triazoles through the formation of multiple C-N bonds in a single step. acs.org Furthermore, the reaction of hydrazines with formamide (B127407) under microwave irradiation provides a catalyst-free method for synthesizing substituted 1,2,4-triazoles. organic-chemistry.org

A variety of catalysts, including copper and silver, can be employed to direct the regioselectivity of triazole formation. organic-chemistry.org For instance, Cu(II) catalysis can be used to synthesize 1,5-disubstituted 1,2,4-triazoles, while Ag(I) catalysis selectively yields 1,3-disubstituted isomers. organic-chemistry.org Metal-free approaches have also been developed, such as the iodine-mediated oxidative cyclization of hydrazones and amines. isres.org

Functionalization Strategies for 1,2,4-Triazole Cores

Once the 1,2,4-triazole core is formed, it can be further functionalized to introduce various substituents. Metalation using strong bases like TMP-magnesium and TMP-zinc reagents allows for the regioselective introduction of functional groups onto the triazole ring. acs.org This method enables the synthesis of fully functionalized 1,2,4-triazoles by trapping the metalated intermediates with a range of electrophiles. acs.org

Cross-coupling reactions are powerful tools for C-C and C-N bond formation on the triazole core. The Suzuki cross-coupling reaction, for example, has been successfully used to synthesize 4-alkyl-3,5-diaryl-4H-1,2,4-triazole derivatives from their corresponding bromo-substituted precursors. nih.gov Palladium catalysts are often employed in these reactions. nih.gov Copper-catalyzed N-arylation of 1,2,4-triazoles with aryl bromides provides an efficient route to N-aryl derivatives. researchgate.net

Targeted Synthesis of 4H-1,2,4-Triazol-3-amine, 4-ethyl-

The synthesis of the specific compound 4H-1,2,4-Triazol-3-amine, 4-ethyl- can be approached through several synthetic routes. A common method for preparing 4-amino-1,2,4-triazole (B31798) derivatives involves the reaction of hydrazine (B178648) with a carboxylic acid. google.com In the context of 4H-1,2,4-Triazol-3-amine, 4-ethyl-, a plausible route would involve the cyclization of a precursor containing the 4-ethylamino moiety.

One established method for synthesizing 4-amino-1,2,4-triazoles is the reaction of hydrazine hydrate (B1144303) with a carboxylic acid in the presence of an acidic polymer catalyst. google.com To obtain the 4-ethyl derivative, one could envision a modification of this process, potentially starting with an N-ethylated hydrazine derivative or by introducing the ethyl group in a subsequent step.

Another general approach that can be adapted for this specific target is the cyclization of thiosemicarbazide (B42300) derivatives. The reaction of a thiosemicarbazide with an appropriate reagent can lead to the formation of the 1,2,4-triazole-3-thiol, which can then be converted to the corresponding 3-amino derivative. The ethyl group at the N4 position would need to be incorporated into the initial thiosemicarbazide precursor.

Synthesis of Key Derivatives Featuring the 4-Ethyl-1,2,4-Triazole (B2591264) Moiety

The 4-ethyl-1,2,4-triazole scaffold serves as a building block for the synthesis of various functionalized derivatives with potential applications in different fields.

S-Substituted 4-Ethyl-1,2,4-Triazole-3-thiol (B7772538) Derivatives

The synthesis of S-substituted derivatives typically starts from the corresponding 4-ethyl-4H-1,2,4-triazole-3-thiol. This thiol can be prepared by the cyclization of a 1,4-disubstituted thiosemicarbazide. mdpi.comresearchgate.net The general procedure involves refluxing the thiosemicarbazide in a basic solution, followed by acidification to precipitate the triazole-3-thiol. mdpi.com

Alkylation of the resulting 4-ethyl-1,2,4-triazole-3-thiol at the sulfur atom is a common strategy to introduce various substituents. This S-alkylation is typically achieved by reacting the thiol with alkyl halides (e.g., benzyl (B1604629) chlorides, bromoacetophenones) in the presence of a base. researchgate.netacs.org This reaction selectively occurs at the sulfur atom, leading to the formation of S-substituted derivatives. researchgate.net

For example, the reaction of a 4-aryl-5-substituted-4H-1,2,4-triazole-3-thiol with an alkylating agent like propargyl bromide in the presence of triethylamine (B128534) yields the corresponding S-propargylated derivative. acs.org This highlights the versatility of the thiol group for introducing a wide range of functional groups.

A variety of S-substituted derivatives can be synthesized using this methodology. The table below provides examples of reaction conditions for the synthesis of such compounds.

Starting MaterialReagentProductReference
4-Aryl-5-substituted-4H-1,2,4-triazole-3-thiolPropargyl bromide3-(Prop-2-yn-1-ylthio)-4-aryl-5-substituted-4H-1,2,4-triazole acs.org
4-Amino-5-substituted-4H-1,2,4-triazole-3-thiolEthyl bromoacetateEthyl 2-((4-amino-5-substituted-4H-1,2,4-triazol-3-yl)thio)acetate nih.gov
4,5-Disubstituted-4H-1,2,4-triazole-3-thiolBenzyl chloride3-(Benzylthio)-4,5-disubstituted-4H-1,2,4-triazole researchgate.net

Coupling Reactions for C-C Bond Formation at the Triazole Core

Palladium-catalyzed cross-coupling reactions are instrumental in creating C-C bonds at the 1,2,4-triazole core, enabling the synthesis of complex molecules. The Suzuki cross-coupling reaction is a prominent example, where a bromo-substituted 4-alkyl-4H-1,2,4-triazole is reacted with a boronic acid in the presence of a palladium catalyst. nih.gov

The general scheme for a Suzuki cross-coupling reaction on a 4-alkyl-1,2,4-triazole core is as follows:

Scheme 1: Suzuki Cross-Coupling Reaction

4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole + Arylboronic acid --(Pd(PPh₃)₄, NBu₄Br)--> 4-Alkyl-3,5-bis(biaryl)-4H-1,2,4-triazole nih.gov

This methodology allows for the introduction of various aryl and heteroaryl groups onto the triazole ring system. The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. nih.gov Ionic liquids have also been explored as alternative "green" solvents for these reactions. nih.gov

The following table summarizes representative examples of Suzuki cross-coupling reactions on 4-alkyl-1,2,4-triazole cores.

4-Alkyl-1,2,4-triazole PrecursorBoronic AcidProductYield (%)Reference
4-Ethyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazolePhenylboronic acid4-Ethyl-3,5-diphenyl-4H-1,2,4-triazole61-99 nih.gov
4-Propyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole4-Methoxyphenylboronic acid4-Propyl-3,5-bis(4-methoxyphenyl)-4H-1,2,4-triazole52-99 nih.gov
4-Butyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoleNaphthalene-1-boronic acid4-Butyl-3,5-bis(naphthalen-1-yl)-4H-1,2,4-triazole49-98 nih.gov
4-Hexyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoleThiophene-2-boronic acid4-Hexyl-3,5-bis(thiophen-2-yl)-4H-1,2,4-triazole37-93 nih.gov

Preparation of Schiff Bases and Related Imines

The synthesis of Schiff bases from 4-amino-1,2,4-triazoles is a well-established method for creating derivatives with potential biological activity. nih.govdergipark.org.tr This typically involves the condensation reaction between the primary amino group of the triazole and a carbonyl compound, such as an aldehyde or a ketone. dergipark.org.tr

A general and efficient method for preparing Schiff bases involves the condensation of 4-amino-4H-1,2,4-triazole with various aromatic aldehydes. nih.gov In a representative procedure, equimolar amounts of the aminotriazole and the respective aldehyde are reacted in a suitable solvent, such as methanol. nih.gov The reaction can be carried out under conventional heating (reflux) for several hours or accelerated using ultrasound, which can significantly reduce the reaction time to a few minutes. nih.gov The resulting Schiff base often precipitates from the reaction mixture and can be purified by recrystallization. nih.gov

For instance, the reaction of 4-amino-4H-1,2,4-triazole with substituted benzaldehydes has been used to synthesize a series of Schiff bases. researchgate.netmdpi.com The formation of the imine (C=N) bond is a key characteristic of these reactions and can be confirmed using spectroscopic methods like FT-IR, which shows the disappearance of the N-H stretching vibrations of the primary amine and the appearance of the characteristic imine absorption band. researchgate.net

The following table summarizes the synthesis of various Schiff bases derived from 4-amino-1,2,4-triazoles, highlighting the reactants and general reaction conditions.

Starting AmineAldehyde/KetoneReaction ConditionsProduct Type
4-Amino-4H-1,2,4-triazoleSubstituted BenzaldehydesMethanol, Reflux or UltrasoundSchiff Base
4-Amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneSubstituted BenzaldehydesAnhydrous Ethanol (B145695), Room Temp.Schiff Base
3,4-Diamino-1H-1,2,4-triazole-5(4H)-thioneVaried AldehydesNot specifiedSchiff Base

Multi-step Synthetic Pathways for Complex 4-Ethyl-1,2,4-Triazole Structures

The synthesis of more complex structures incorporating the 4-ethyl-1,2,4-triazole moiety often requires multi-step reaction sequences. These pathways allow for the introduction of various functional groups and the construction of fused heterocyclic systems.

A common strategy involves the initial synthesis of a core 1,2,4-triazole ring, which is then further modified. For example, a multi-step synthesis of 1,2,4-triazole derivatives can begin with the reaction of a carboxylic acid with ethanol and sulfuric acid to form an ethyl ester. nih.gov This ester is then reacted with hydrazine hydrate to produce a carbohydrazide, which can be cyclized to form a 1,3,4-oxadiazole-2(3H)-thione. nih.gov Subsequent reactions can lead to the formation of the desired 1,2,4-triazole ring, which can then be alkylated or otherwise functionalized. nih.gov

Another versatile approach involves the synthesis of a triazole-thiol intermediate, which serves as a building block for further elaboration. nih.gov For example, 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol can be synthesized and then subjected to various reactions to introduce different substituents. nih.gov This can include alkylation of the thiol group, followed by conversion to a hydrazide, and subsequent formation of other heterocyclic rings like 1,3,4-oxadiazoles or other 1,2,4-triazoles. nih.gov

The following table outlines a generalized multi-step pathway for the synthesis of complex 1,2,4-triazole derivatives.

StepReactantsIntermediate/Product
1Carboxylic Acid, Ethanol, Sulfuric AcidEthyl Ester
2Ethyl Ester, Hydrazine HydrateCarbohydrazide
3Carbohydrazide, Carbon Disulfide, Base1,3,4-Oxadiazole-2-thiol
41,3,4-Oxadiazole-2-thiol, Hydrazine Hydrate4-Amino-1,2,4-triazole-3-thiol
54-Amino-1,2,4-triazole-3-thiol, Alkyl HalideS-Alkylated Triazole
6S-Alkylated Triazole, Further ReagentsComplex Triazole Derivatives

Innovative Synthetic Approaches: Microwave and Ultrasound Assisted Synthesis

In recent years, non-conventional energy sources like microwave irradiation and ultrasound have been increasingly employed to accelerate the synthesis of 1,2,4-triazole derivatives, offering advantages such as shorter reaction times, higher yields, and milder reaction conditions. nih.govpnrjournal.comrsc.org

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a powerful tool in the synthesis of heterocyclic compounds, including 1,2,4-triazoles. pnrjournal.comrsc.orgnih.gov The direct interaction of microwave energy with polar molecules leads to rapid and uniform heating, often resulting in dramatic rate enhancements. pnrjournal.com

For instance, the synthesis of 3-amino-5-substituted-1,2,4-triazoles has been efficiently achieved through the microwave-assisted condensation of aminoguanidine (B1677879) bicarbonate and various carboxylic acids. mdpi.com This method has been shown to be suitable for volatile starting materials and provides a greener alternative to conventional heating. mdpi.com Similarly, the synthesis of various 1,2,4-triazole derivatives containing other heterocyclic moieties has been successfully carried out under microwave irradiation, often leading to higher yields and shorter reaction times compared to conventional methods. nih.govmdpi.com

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another effective method for the synthesis of 1,2,4-triazoles and their derivatives. nih.govasianpubs.orgresearchgate.net The phenomenon of acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, thereby accelerating chemical reactions. researchgate.net

A facile and rapid synthesis of Schiff bases derived from 3-amino- and 4-amino-1,2,4-triazoles has been developed using ultrasound irradiation. nih.gov This method significantly reduces the reaction time from hours to minutes and provides excellent yields. nih.gov Ultrasound has also been successfully employed in the one-pot synthesis of various 1,2,4-triazole derivatives, demonstrating its utility in constructing complex molecular architectures under mild conditions. asianpubs.orgmdpi.com

The following table compares conventional and innovative synthetic methods for 1,2,4-triazole derivatives.

Synthetic MethodTypical Reaction TimeGeneral YieldKey Advantages
Conventional Heating (Reflux)Hours to DaysModerate to GoodWell-established, simple setup
Microwave IrradiationMinutes to HoursGood to ExcellentRapid heating, shorter reaction times, often higher yields
Ultrasound IrradiationMinutes to HoursGood to ExcellentShorter reaction times, milder conditions, improved yields

Chemical Reactivity and Functionalization of 4 Ethyl 1,2,4 Triazole Systems

Electrophilic and Nucleophilic Substitution Patterns on the Triazole Ring

The 1,2,4-triazole (B32235) ring is an aromatic system with a distinct electronic profile. It is generally resistant to electrophilic aromatic substitution on its carbon atoms due to the electron-withdrawing nature of the pyridine-type nitrogens. Instead, electrophilic attack typically occurs at the ring nitrogen atoms. cdnsciencepub.com In the case of 4-ethyl-4H-1,2,4-triazol-3-amine, the N4 position is already occupied by an ethyl group. The remaining N1 and N2 atoms are potential sites for electrophilic attack, such as alkylation or acylation, which can lead to the formation of triazolium salts. cdnsciencepub.com

Nucleophilic substitution on the triazole ring carbons (C3 and C5) is also challenging and generally requires the presence of a good leaving group. cdnsciencepub.com Direct displacement of a hydride ion is not feasible. Therefore, functionalization via nucleophilic substitution often proceeds through an activated intermediate. For instance, the C5 position can be halogenated and subsequently displaced by strong nucleophiles. rsc.org The presence of the C3-amino group and the N4-ethyl group influences the electron density and steric accessibility of the C5 position, thereby affecting the regioselectivity and rate of substitution reactions.

Reactivity of the Exocyclic Amine Group (C3-Amine)

The exocyclic amino group at the C3 position is a primary amine and exhibits typical nucleophilic reactivity, providing a key handle for derivatization.

Schiff Base Formation: The C3-amino group readily undergoes condensation reactions with various aromatic and aliphatic aldehydes to form the corresponding Schiff bases (imines). This reaction is one of the most common methods for modifying this position and is often carried out by heating the reactants in a suitable solvent, sometimes with acid catalysis or under microwave irradiation for improved efficiency. nih.govnih.govmdpi.com The resulting imine can participate in further reactions or act as a ligand for metal complexation. mdpi.comekb.eg

Table 1: Examples of Schiff Base Formation with 4-Amino-1,2,4-triazole (B31798) Analogues
Amine ReactantAldehyde ReactantConditionsProduct TypeReference
4-Amino-5-alkyl-4H-1,2,4-triazole-3-thioneBenzaldehyde derivativesMicrowave irradiation, acid/zeolite catalyst4-(Arylideneamino)-5-alkyl-2,4-dihydro-1,2,4-triazole-3-thione nih.gov
4-Amino-1,2,4-triazolesAromatic aldehydesUltrasound irradiation, Methanol, 3-5 min3- or 4-(Arylideneamino)-1,2,4-triazoles nih.gov
4-Amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneSubstituted benzaldehydesAnhydrous ethanol (B145695), room temperatureSchiff bases of the triazole-3-thione mdpi.com
4-Amino-4H-1,2,4-triazole4-(Dimethylamino)benzaldehydeGrinding with acetic acid catalyst(E)-4-((4-(dimethylamino)benzylidene)amino)-4H-1,2,4-triazole researchgate.net

Acylation: The exocyclic amine can be acylated using acyl chlorides or anhydrides to form the corresponding amides. Research on the related 4-amino-4H-1,2,4-triazole shows that acylation with phenylacetyl chloride readily produces 4-phenylacetylamino-4H-1,2,4-triazole. cdnsciencepub.com This transformation is significant as it modulates the electronic properties of the molecule.

Diazotization: The primary amino group can be converted into a diazonium salt upon treatment with a diazotizing agent like sodium nitrite (B80452) in an acidic medium at low temperatures. scholarsresearchlibrary.comrsc.org These diazonium salts are versatile intermediates that can be used in subsequent coupling reactions to form azo compounds, which have applications as dyes and ligands for metal analysis. scholarsresearchlibrary.comresearchgate.net For example, the diazonium salt of 3-amino-1,2,4-triazole can be coupled with substituted phenols to generate a series of azo dye ligands. researchgate.net

Alkylation and Acylation Reactions at Nitrogen and Sulfur Centers

Alkylation and Acylation at Nitrogen: With the N4 position blocked by an ethyl group, further alkylation of the triazole ring occurs at the N1 or N2 positions. This reaction typically requires an alkyl halide and a base, leading to the formation of a quaternary 1-alkyl-4-ethyl-1,2,4-triazolium salt. Such reactions have been observed in related systems; for instance, the alkylation of 4-acylamino-4H-1,2,4-triazoles occurs readily on a ring nitrogen to yield triazolium salts. cdnsciencepub.com Similarly, N-ethylation has been reported as a side reaction during the synthesis of bisphosphonates from 3-amino-1,2,4-triazole. mdpi.com Acylation can also occur at the ring nitrogens, though it is often in competition with the more nucleophilic exocyclic amine.

Reactivity of the Thione/Thiol Tautomer: While 4-ethyl-4H-1,2,4-triazol-3-amine is the primary subject, its thione analogue, 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-amine (which exists in tautomeric equilibrium with the thiol form), is a closely related and highly reactive species. The sulfur atom provides an additional site for functionalization. Alkylation at the sulfur atom (S-alkylation) is a common reaction, leading to the formation of 3-alkylthio derivatives. These thioether compounds can be further oxidized or used in coupling reactions. The thione form is also crucial in the synthesis of various fused heterocyclic systems and acts as a versatile precursor for a wide range of derivatives. ekb.egnih.gov

Cross-Coupling Methodologies for Derivatization

Modern palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of heterocyclic systems, including the 1,2,4-triazole core. nih.gov The Suzuki-Miyaura coupling is particularly effective for forming new carbon-carbon bonds. mdpi.comnih.gov

To utilize this methodology, the triazole ring must first be halogenated, typically at the C3 or C5 position. The resulting halo-triazole can then be coupled with a variety of boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. mdpi.comnih.gov This approach allows for the introduction of diverse aryl and heteroaryl substituents onto the triazole scaffold. For 4-alkyl-4H-1,2,4-triazoles, this has been successfully applied to synthesize 3,5-diaryl derivatives, which exhibit interesting photophysical properties. mdpi.comnih.gov The Heck reaction, another palladium-catalyzed process, can also be employed to couple halo-triazoles with alkenes. researchgate.net

Table 2: Suzuki Cross-Coupling Reactions for Derivatization of 4-Alkyl-1,2,4-triazoles
Triazole SubstrateCoupling PartnerCatalyst/ConditionsProductReference
4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoleArylboronic acidsPd(PPh₃)₄, K₂CO₃, NBu₄Br, Toluene/H₂O/EtOH, 130 °C4-Alkyl-3,5-diaryl-4H-1,2,4-triazole mdpi.com
4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoleArylboronic acidsPd(PPh₃)₄, Choline-OH/Toluene, Microwave irradiationHighly luminescent 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles nih.govresearchgate.net
4- and 5-Halo-1,2,3-triazolesArylboronic acidsExpanded-ring N-heterocyclic carbene palladium complex, Water1,4,5-Trisubstituted-1,2,3-triazoles rsc.org

Chelation and Coordination Chemistry with Metal Centers

The nitrogen atoms of the triazole ring and the exocyclic amino group are excellent donor sites for coordination with metal ions. The 1,2,4-triazole nucleus can act as a bridging ligand, connecting multiple metal centers through its N1 and N2 atoms, leading to the formation of coordination polymers.

Derivatives of 4-amino-1,2,4-triazole are well-documented ligands for a variety of transition metals. nih.gov In many cases, the ligand coordinates in a bidentate fashion. For example, 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol coordinates to Ni(II), Cu(II), Zn(II), and Cd(II) through the sulfur atom of the thiol group and one of the nitrogen atoms of the amino or triazole moieties, forming stable chelate rings. nih.govresearchgate.net Schiff base derivatives formed from the exocyclic amine also act as effective multidentate ligands, coordinating through the imine nitrogen and other donor atoms present in the structure. ekb.eg The resulting metal complexes often exhibit interesting geometries, such as tetrahedral or square planar, and possess potential applications in catalysis and materials science. nih.govresearchgate.net

Table 3: Metal Complexation with 4-Amino-1,2,4-triazole Derivatives
LigandMetal Ion(s)Coordination ModeResulting GeometryReference
4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolNi(II), Zn(II), Cd(II), Sn(II)Bidentate (via S and N of amine group)Tetrahedral nih.govresearchgate.net
4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolCu(II)Bidentate (via S and N of amine group)Square Planar nih.govresearchgate.net
Schiff base of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiolCr(III), Mn(II), Fe(III), Co(II), Cu(II), Zn(II)Multidentate (S, N, O donors)Octahedral, Trigonal bipyramidal, Tetrahedral ekb.eg
Azo dye of 4-amino-1,2,4-triazoleCo(II), Ni(II), Cu(II), Zn(II)Bidentate or TridentateNot specified scholarsresearchlibrary.com

Advanced Spectroscopic Characterization Techniques for 4 Ethyl 1,2,4 Triazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-ethyl-4H-1,2,4-triazol-3-amine, ¹H and ¹³C NMR provide definitive information about the connectivity of atoms and the chemical environment of the hydrogen and carbon atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4-ethyl-4H-1,2,4-triazol-3-amine is expected to display distinct signals corresponding to each unique proton environment in the molecule. The ethyl group characteristically presents as a triplet and a quartet due to spin-spin coupling. The proton attached to the triazole ring and the protons of the amine group would appear as singlets.

Based on data from structurally similar compounds, the anticipated chemical shifts (δ) are as follows:

A triplet for the methyl (–CH₃) protons, typically observed in the upfield region. For a related compound, 3-ethyl-1-phenyl-1H-1,2,4-triazol-5-amine, this signal appears at approximately 1.18 ppm. rsc.org

A quartet for the methylene (B1212753) (–CH₂–) protons, shifted further downfield due to the electronegativity of the adjacent nitrogen atom of the triazole ring. This signal is seen around 2.47 ppm in similar structures. rsc.org

A singlet corresponding to the C5-proton of the triazole ring.

A broad singlet for the two protons of the primary amine (–NH₂) group. In analogous triazole derivatives, this signal can appear in a wide range, with one example showing a signal at 6.32 ppm. rsc.orgurfu.ru

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Ethyl-4H-1,2,4-triazol-3-amine

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Ethyl -CH₃ ~1.2 Triplet (t)
Ethyl -CH₂- ~2.5 Quartet (q)
Amine -NH₂ ~5.5 - 6.5 Broad Singlet (br s)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in 4-ethyl-4H-1,2,4-triazol-3-amine will produce a distinct signal. The spectrum is expected to show four signals in total: two for the ethyl group and two for the triazole ring carbons.

Drawing from data on related ethyl-triazole structures, the expected chemical shifts are:

Two signals in the upfield region for the ethyl group carbons. A related compound exhibits signals at approximately 12.76 ppm for the –CH₃ carbon and 21.81 ppm for the –CH₂– carbon. rsc.org

Two signals in the downfield region for the triazole ring carbons (C3 and C5), reflecting their position within a heteroaromatic system. In a similar triazole derivative, these carbons appear at 162.60 ppm and 155.14 ppm. rsc.org The carbon attached to the amine group (C3) and the C5 carbon will have distinct chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Ethyl-4H-1,2,4-triazol-3-amine

Carbon Atom Predicted Chemical Shift (δ, ppm)
Ethyl -C H₃ ~13
Ethyl -C H₂- ~22
Triazole C 5 ~155

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are particularly useful for identifying functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The spectrum of 4-ethyl-4H-1,2,4-triazol-3-amine is characterized by absorption bands corresponding to its key functional groups. General spectral data for aminotriazoles suggest the presence of several characteristic bands. researchgate.netresearchgate.netnih.gov

Key expected vibrational frequencies include:

N-H Stretching: A strong, broad band or a pair of bands in the 3200-3400 cm⁻¹ region, characteristic of the primary amine (–NH₂) group. researchgate.net

C-H Stretching: Bands in the 2850-3100 cm⁻¹ range, corresponding to the aliphatic C-H bonds of the ethyl group and the C-H bond on the triazole ring. researchgate.net

C=N and N=N Stretching: Vibrations from the triazole ring are expected to appear in the 1400-1650 cm⁻¹ region. researchgate.net

N-N Stretching: A band associated with the N-N bond in the triazole ring can be observed around 1430 cm⁻¹. researchgate.net

C-N Stretching: This vibration typically appears in the 1150-1250 cm⁻¹ region. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for 4-Ethyl-4H-1,2,4-triazol-3-amine

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine N-H Stretch 3200 - 3400
Ethyl Group & Ring C-H C-H Stretch 2850 - 3100
Triazole Ring C=N / N=N Stretch 1400 - 1650
Triazole Ring N-N Stretch ~1430

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It detects molecular vibrations that result in a change in polarizability. For 4-ethyl-4H-1,2,4-triazol-3-amine, Raman spectroscopy would be particularly effective for observing the symmetric vibrations of the triazole ring, which are often weak in the IR spectrum. Studies on related aminotriazole compounds have utilized Raman spectroscopy to confirm structural features, such as assigning the –NH stretching vibration, which appears around 3100 cm⁻¹. mdpi.com The symmetrical stretching of the ring system would also be expected to produce a strong Raman signal.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule.

The compound 4-ethyl-4H-1,2,4-triazol-3-amine has a molecular formula of C₄H₈N₄ and a precise molecular weight of 112.1331 g/mol . nist.govnist.gov In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺•) is expected at m/z 112. The fragmentation of this ion can proceed through several pathways, including the characteristic loss of stable neutral molecules.

Key fragmentation pathways may include:

Loss of ethene: A common fragmentation for ethyl-substituted compounds is the loss of an ethene molecule (C₂H₄, mass 28) via a McLafferty rearrangement, which would result in a fragment ion at m/z 84.

Loss of an ethyl radical: Cleavage of the ethyl group can lead to the loss of an ethyl radical (•C₂H₅, mass 29), producing a fragment ion at m/z 83.

Loss of nitrogen: The triazole ring can lose a molecule of nitrogen (N₂, mass 28), a common fragmentation for many nitrogen-containing heterocycles. nih.gov

Under electrospray ionization (ESI) conditions, predicted adducts include [M+H]⁺ at m/z 113.08218 and [M+Na]⁺ at m/z 135.06412. uni.lu

Table 4: Predicted Mass Spectrometry Fragments for 4-Ethyl-4H-1,2,4-triazol-3-amine (EI)

m/z Proposed Fragment Identity
112 [C₄H₈N₄]⁺• Molecular Ion ([M]⁺•)
84 [M - C₂H₄]⁺• Loss of ethene
83 [M - C₂H₅]⁺ Loss of ethyl radical

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to investigate the electronic transitions occurring within a molecule. When a molecule is exposed to ultraviolet or visible light, it can absorb energy, promoting electrons from a lower energy molecular orbital (typically a bonding or non-bonding orbital) to a higher energy anti-bonding orbital. The specific wavelengths of light absorbed are characteristic of the electronic structure of the molecule, providing valuable insights into the nature of the chromophores present.

For 1,2,4-triazole (B32235) derivatives, the UV-Vis spectrum is influenced by the electronic transitions within the triazole ring and the attached substituents. The unsubstituted 1,2,4-triazole ring exhibits very weak absorption at approximately 205 nm. ijsr.net The introduction of substituents can lead to a bathochromic shift (a shift to longer wavelengths) and an increase in the intensity of the absorption bands.

In the case of 4-ethyl-4H-1,2,4-triazol-3-amine, the presence of the amino group (-NH2) and the ethyl group (-C2H5) on the 4H-1,2,4-triazole core is expected to influence its electronic absorption spectrum. The amino group, being an auxochrome, can interact with the π-system of the triazole ring, potentially leading to n→π* and π→π* transitions.

The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), play a crucial role in the electronic and optical properties, as well as the UV-Vis spectra of these compounds. researchgate.net The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is related to the wavelength of maximum absorption. Electronic transitions, primarily of the π→π* type, are expected from the HOMO to the LUMO. researchgate.net

Table 1: Illustrative UV-Vis Absorption Data for Substituted 4H-1,2,4-Triazole Derivatives

CompoundSolventλmax (nm)Molar Absorptivity (ε, cm⁻¹M⁻¹)Reference
4-Ethyl-3,5-bis[4′-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazoleDichloromethane351.059,500 nih.gov
4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazoleDichloromethane297.036,400 nih.gov

This table presents data for illustrative purposes from related compounds to demonstrate the typical range of UV-Vis absorption for this class of molecules.

X-ray Diffraction for Solid-State Structural Elucidation

For 4-ethyl-4H-1,2,4-triazole compounds, single-crystal X-ray diffraction studies provide definitive structural confirmation and detailed insights into their solid-state architecture. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which can significantly influence the physical properties of the material.

While a specific crystal structure for 4-ethyl-4H-1,2,4-triazol-3-amine was not found in the surveyed literature, extensive crystallographic studies have been conducted on various substituted 1,2,4-triazole derivatives. These studies reveal key structural features of the 1,2,4-triazole ring system. For example, the analysis of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative confirmed its structure and revealed a twisted conformation between the triazole and indole (B1671886) rings. jyu.fimdpi.comresearchgate.net

The crystallographic data obtained from XRD analysis includes the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). For instance, one study reported a synthesized 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative crystallizing in the triclinic system with the P-1 space group. jyu.firesearchgate.net Another related precursor was found to crystallize in the monoclinic system with the P21 space group. jyu.fimdpi.comresearchgate.net Hirshfeld surface analysis, which is derived from the X-ray data, can be used to quantify the intermolecular contacts, highlighting the significance of interactions like N…H, C…H, and C…C in the crystal packing. mdpi.commdpi.com

Table 2: Representative Crystallographic Data for Substituted 1,2,4-Triazole Derivatives

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative (3)TriclinicP-15.9308(2)10.9695(3)14.7966(4)100.5010(10)98.6180(10)103.8180(10) jyu.firesearchgate.net
4-amino-5-indolyl-1,2,4-triazole-3-thione (1)MonoclinicP216.23510(10)26.0156(4)12.4864(2)9093.243(2)90 jyu.fimdpi.comresearchgate.net

This table includes data from related structures to illustrate the type of information obtained from X-ray diffraction studies of 1,2,4-triazole compounds.

In the context of 4-ethyl-4H-1,2,4-triazol-3-amine, a single-crystal X-ray diffraction analysis would be expected to reveal the planarity of the triazole ring, the conformation of the ethyl group relative to the ring, and the hydrogen bonding network established by the amino group and the triazole nitrogen atoms.

Computational and Theoretical Investigations of 4 Ethyl 1,2,4 Triazole Derivatives

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of 4-ethyl-1,2,4-triazole (B2591264) derivatives. It offers a balance between computational cost and accuracy, making it suitable for a wide range of molecular systems.

Geometry Optimization and Conformational Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 4-ethyl-1,2,4-triazole derivatives, this involves identifying the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state.

Conformational analysis, a key aspect of geometry optimization, explores the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. For instance, in studies of (E)-3-(benzylideneamino)-4H-1,2,4-triazol-4-amine, potential energy curves were calculated by varying the torsion angle to identify the most stable conformer. bohrium.comepstem.net This is crucial as the conformation of a molecule can significantly influence its biological activity and physical properties.

Theoretical modeling has been used to assign the structures of newly synthesized 2-(3-hetaryl-1,2,4-triazol-5-yl)anilines. researchgate.net This involved calculating the relative stability of possible tautomers to determine the most favorable structures. researchgate.net The process often involves software like Gaussian, which allows for the optimization of molecular geometries to their most stable configurations. researchgate.netzsmu.edu.ua

Prediction of Vibrational Frequencies and Spectroscopic Data

DFT methods are widely used to predict the vibrational frequencies of molecules, which correspond to the absorption peaks in infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to functional groups.

For example, in the study of 4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-7,8-dimethyl-2H-chromen-2-one, DFT calculations were used to compute the vibrational frequencies, which were then compared with the experimental FT-IR spectrum. researchgate.net Similarly, for (E)-3-(benzylideneamino)-4H-1,2,4-triazol-4-amine, calculated vibrational wavenumbers were scaled and assigned based on potential energy distribution (PED). bohrium.comepstem.netresearchgate.net

These computational approaches also extend to predicting other spectroscopic data, such as nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

Electronic Structure Analysis: HOMO-LUMO Energy Gaps

The electronic properties of molecules are fundamental to their reactivity and are often described in terms of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates a more reactive molecule.

DFT calculations are employed to determine the energies of the HOMO and LUMO. For various 1,2,4-triazole (B32235) derivatives, these calculations have been used to compute the HOMO-LUMO gap and other quantum chemical parameters like electronegativity, chemical hardness, and softness. bohrium.comacs.org These parameters help in understanding the chemical reactivity and kinetic stability of the molecules. acs.org For instance, in a study of 1,2,4-triazole derivatives as potential DNA gyrase inhibitors, the HOMO-LUMO gap was calculated to understand their electronic properties. researchgate.net

The HOMO and LUMO energy levels for a series of 1,2,4-triazole derivatives are presented in the table below.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
(E)-3-(benzylideneamino)-4H-1,2,4-triazol-4-amine (B3LYP)-6.596-2.4644.132
(E)-3-(benzylideneamino)-4H-1,2,4-triazol-4-amine (HF)-0.321382 a.u.0.031610 a.u.9.61

Data sourced from a study on the theoretical investigation of vibration and electronic properties of (E)-3-(benzylideneamino)-4H-1,2,4-triazol-4-amine. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP surface displays regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic centers, respectively.

For 1,2,4-triazole derivatives, MEP maps have been generated using DFT calculations to identify the regions susceptible to electrophilic and nucleophilic attack. researchgate.net For example, in a study of a molecule containing a 4-ethyl-1,2,4-triazole moiety, the MEP map was calculated at the B3LYP/6-311G(d,p) level of theory to understand its reactive behavior. researchgate.net Red regions on the map indicate negative potential, often associated with lone pairs of electrons on heteroatoms like nitrogen and oxygen, which are prone to electrophilic attack. Conversely, blue regions signify positive potential, typically around hydrogen atoms, indicating sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It helps in understanding charge transfer interactions, hyperconjugative effects, and the nature of chemical bonds.

In the context of 4-ethyl-1,2,4-triazole derivatives, NBO analysis has been used to investigate the intramolecular interactions and charge delocalization within the molecule. For instance, in a study of 1,2,4-triazole derivatives, NBO analysis was performed to understand the stabilization energies associated with electron delocalization from donor to acceptor orbitals. researchgate.net This analysis provides insights into the stability and reactivity of the compounds.

Molecular Modeling and Simulation Studies

Beyond quantum chemical calculations, molecular modeling and simulation studies offer a broader perspective on the behavior of 4-ethyl-1,2,4-triazole derivatives, particularly in biological systems.

Molecular docking is a prominent technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, such as a protein receptor. This method is crucial in drug design and discovery. For several 1,2,4-triazole derivatives, molecular docking studies have been conducted to investigate their potential as inhibitors of various enzymes. researchgate.netnih.gov For example, docking studies have been performed on 1,2,4-triazole derivatives against DNA gyrase to assess their potential as anti-tubercular agents. researchgate.net These simulations help in understanding the key interactions between the ligand and the active site of the protein, guiding the design of more potent inhibitors. researchgate.net

Adsorption Studies using Monte Carlo Simulations

Monte Carlo (MC) simulations are a computational method used to study the adsorption behavior of molecules onto surfaces. This technique is particularly valuable for understanding how inhibitors, such as triazole derivatives, interact with metal surfaces to prevent corrosion. The simulations model the random movement of molecules to find the most stable adsorption configuration.

In the context of 1,2,4-triazole derivatives, MC simulations are employed to determine the adsorption energy and the spatial orientation of the molecule on a surface, such as Fe(110) in an aqueous environment. researchgate.net The simulation calculates the energy of interaction between the inhibitor molecule and the metal surface. A high negative value for adsorption energy indicates a strong and spontaneous adsorption process, suggesting effective surface protection. researchgate.netespublisher.com

For a molecule like 4-ethyl-4H-1,2,4-triazol-3-amine, the simulation would explore the various ways the triazole ring, the amino group, and the ethyl group can interact with the surface. The nitrogen atoms in the triazole ring and the exocyclic amino group are key sites for interaction, capable of donating electrons to the vacant d-orbitals of the metal. The simulation helps visualize the most favorable adsorption pose, whether it is a flat-lying orientation, maximizing the contact of the aromatic ring with the surface, or an orientation where specific heteroatoms dominate the binding. researchgate.net

Table 1: Representative Monte Carlo Simulation Output for a Triazole Derivative on a Metal Surface

ParameterDescriptionTypical Value (kcal/mol)
Total Energy The overall energy of the system including the substrate, inhibitor, and solvent.-1500 to -2000
Adsorption Energy The energy released when the inhibitor adsorbs onto the surface.-150 to -300
Rigid Adsorption Energy Adsorption energy calculated without allowing the inhibitor molecule to change its conformation.-140 to -280
Deformation Energy The energy required to change the inhibitor's conformation upon adsorption.5 to 15
Inhibitor-Surface Interaction Energy The contribution of van der Waals and electrostatic forces to the adsorption energy.-160 to -320

Note: The values presented are illustrative and based on typical ranges found in studies of similar triazole derivatives. researchgate.netespublisher.com

Investigation of Intermolecular Interactions and Hydrogen Bonding

The structure and behavior of 4-ethyl-1,2,4-triazole derivatives in condensed phases are heavily influenced by intermolecular interactions, particularly hydrogen bonding. nih.gov The 4-ethyl-4H-1,2,4-triazol-3-amine molecule contains multiple sites capable of participating in hydrogen bonds: the amino group (-NH2) can act as a hydrogen bond donor, while the nitrogen atoms of the triazole ring can act as acceptors. nih.gov

X-ray crystallography and computational methods like Density Functional Theory (DFT) are used to analyze these interactions in detail. rsc.orgnih.gov Studies on similar 1,2,4-triazole structures reveal that N-H···N and N-H···S hydrogen bonds are common motifs that lead to the formation of complex supramolecular architectures, such as dimers, chains, or sheets. nih.gov For 4-ethyl-4H-1,2,4-triazol-3-amine, the N-H of the amino group could form a hydrogen bond with one of the ring nitrogens (N1 or N2) of a neighboring molecule. These interactions are fundamental to the crystal packing, melting point, and solubility of the compound. nih.gov

Molecular dynamics simulations can further elucidate the role of these interactions in solution, showing how the presence of intermolecular hydrogen bonds can increase interaction energies and lead to more stable conformations. nih.gov

Theoretical Descriptors for Chemical Reactivity Prediction

Density Functional Theory (DFT) calculations are a cornerstone for predicting the chemical reactivity of molecules. By calculating various electronic properties, known as theoretical descriptors, scientists can gain insight into a molecule's behavior in chemical reactions. acs.orgdnu.dp.ua

For 4-ethyl-1,2,4-triazole derivatives, key reactivity descriptors are derived from the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

E(HOMO) : The energy of the HOMO is related to the molecule's ability to donate electrons. A higher E(HOMO) value suggests a greater tendency to act as a nucleophile.

E(LUMO) : The energy of the LUMO is associated with the ability to accept electrons. A lower E(LUMO) value indicates a greater propensity to act as an electrophile. nih.gov

Energy Gap (ΔE) : The difference between E(LUMO) and E(HOMO) (ΔE = E(LUMO) - E(HOMO)) is an indicator of chemical stability. A large energy gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. researchgate.net

Other important descriptors include:

Electronegativity (χ) : Measures the power of an atom or group to attract electrons.

Global Hardness (η) : Measures the resistance to change in electron distribution.

Global Softness (S) : The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it accepts electrons. acs.org

These descriptors are calculated to understand and predict the outcomes of chemical reactions and to correlate the structure of triazole derivatives with their observed biological or chemical activity. acs.orgnih.gov

Table 2: Calculated Quantum Chemical Descriptors for a Representative 1,2,4-Triazole Derivative

DescriptorFormulaTypical Value
E(HOMO) --6.0 to -7.5 eV
E(LUMO) --0.5 to -1.5 eV
Energy Gap (ΔE) E(LUMO) - E(HOMO)4.5 to 6.5 eV
Electronegativity (χ) -(E(HOMO) + E(LUMO))/23.2 to 4.5 eV
Global Hardness (η) (E(LUMO) - E(HOMO))/22.2 to 3.3 eV
Electrophilicity Index (ω) χ² / (2η)2.0 to 3.5 eV

Note: The values are illustrative, based on DFT calculations for similar 1,2,4-triazole structures. acs.orgresearchgate.net

Applications of 4 Ethyl 1,2,4 Triazole Derivatives in Materials Science

Development of Organic Light-Emitting Diodes (OLEDs) and Related Technologies

The 1,2,4-triazole (B32235) core is a fundamental building block for materials used in optoelectronic devices like OLEDs. mdpi.comresearchgate.net Its inherent properties help address key requirements for efficient device operation, such as good thermal and chemical stability, high quantum efficiency, and effective charge transport capabilities. mdpi.com The presence of highly electronegative nitrogen atoms within the triazole ring significantly influences the molecule's electron distribution, enhancing intramolecular electron transport, a critical factor for OLED performance. mdpi.comresearchgate.net

The highly electron-deficient character of the 1,2,4-triazole system provides it with excellent electron-transport and hole-blocking capabilities. researchgate.net In the architecture of a multi-layer OLED, distinct layers are used to manage the injection, transport, and recombination of charge carriers (electrons and holes) to generate light. acs.org Materials based on 1,2,4-triazole derivatives are particularly effective as Electron Transport Materials (ETMs). acs.orgsemanticscholar.org

An ETM layer facilitates the movement of electrons from the cathode towards the emissive layer and simultaneously blocks holes from passing through to the cathode, confining them within the emissive layer where they can recombine with electrons to produce light. acs.org This confinement is crucial for high device efficiency. acs.org The first use of a 1,2,4-triazole compound as an ETM was reported in 1993, demonstrating its utility in vacuum-evaporated multilayer OLEDs. acs.orgsemanticscholar.org Cyclic voltammetry studies revealed that these triazoles undergo reversible reductions, with electron affinity (EA) values around 2.3 eV. semanticscholar.org

Compared to standard materials like Alq₃ (tris(8-hydroxyquinolinato)aluminium), some triazole-based materials, such as 1,3,5-tris(N-phenylbenzimidizol-2-yl)benzene (TPBI), exhibit a higher ionization potential (IP), making them more effective at blocking holes. acs.org This superior hole-blocking capacity contributes to brighter and more efficient OLEDs, especially for blue emitters. acs.org

Table 1: Comparison of Electron-Transporting Material Properties

Compound Function Ionization Potential (IP) Electron Affinity (EA) Key Advantage
PBD ETM 6.06 eV 2.16 eV Widely investigated standard. acs.org
TAZ ETM ~6.3 eV ~2.3 eV Early demonstrated triazole ETM. acs.orgsemanticscholar.org
TPBI ETM / Host 6.2 - 6.7 eV 2.7 eV Better hole-blocking than Alq₃. acs.org

| 25 | Emissive ETM | 5.9 eV | 3.2 - 3.5 eV | High electron mobility. acs.org |

This table is generated based on data from the text for illustrative purposes.

Beyond their charge-transporting roles, 4-alkyl-4H-1,2,4-triazole derivatives are being developed as highly luminescent materials, or luminophores. mdpi.comresearchgate.net By conjugating the triazole core with various aromatic and heteroaromatic groups through linkers like a 1,4-phenylene, researchers have synthesized novel compounds with strong emission properties and high quantum yields. mdpi.comresearchgate.netdocumentsdelivered.com

The Suzuki cross-coupling reaction is a key method used to create these extended π-conjugated systems, yielding highly luminescent compounds. mdpi.comresearchgate.net Research has shown that modifying the substituents on the triazole ring and the attached aromatic systems can tune the photophysical properties. For instance, the introduction of electron-donating or electron-withdrawing groups can shift the emission wavelength. nih.gov

A study on a series of 4-alkyl-3,5-bis(4-arylphenyl)-4H-1,2,4-triazoles demonstrated that these compounds exhibit high fluorescence quantum yields. mdpi.comresearchgate.net The fluorescence originates from n→π* transitions involving both the triazole and tetrazine rings in certain derivatives. nih.gov For example, platinum(II) complexes incorporating a 4-phenyl-4H-1,2,4-triazole derivative as an ancillary ligand have been used to create highly efficient green phosphorescent OLEDs, achieving a maximum external quantum efficiency (EQE) of 26.90% with minimal efficiency roll-off. nih.gov

Table 2: Photophysical Properties of Selected 4-Ethyl-4H-1,2,4-Triazole Derivatives

Compound Molar Mass ( g/mol ) Melting Point (°C) Absorption λmax (nm) Emission λmax (nm) Quantum Yield (Φ)
7a 736.34 268–270 351.0 - -
7b 502.22 308–310 297.0 - -

| (4tfmppy)Pt(dptp) | - | - | - | 502 | 71% |

Data sourced from references mdpi.com and nih.gov. The table is for illustrative purposes.

Potential in Other Advanced Organic Materials

The favorable properties of 4-ethyl-1,2,4-triazole (B2591264) derivatives extend beyond OLEDs, showing promise in other areas of advanced materials science. researchgate.netnih.gov

The rigid, planar structure of the 1,2,4-triazole ring makes it a suitable component for designing liquid crystalline materials. nih.gov Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are fundamental to technologies like liquid crystal displays (LCDs). The incorporation of 1,2,4-triazole moieties can influence the mesomorphic (liquid crystalline) behavior of molecules, contributing to the development of new materials with specific phase transition temperatures and organizational properties. nih.gov

Supramolecular structures formed by the organized aggregation of 4-aryl-4H-1,2,4-triazoles have been shown to function as optical waveguides. nih.govrsc.org These ribbon-like assemblies can propagate the photoluminescence generated within them, meaning they can guide light over distances. This property is crucial for the development of miniaturized photonic circuits and devices where light needs to be channeled and controlled at a microscopic level. rsc.org

The same electronic properties that make 4-ethyl-1,2,4-triazole derivatives effective in OLEDs also make them candidates for use in organic photovoltaic (OPV) cells and data storage devices. researchgate.netmdpi.com In OPVs, these materials can function within the active layer to facilitate charge separation and transport, which is essential for converting light into electricity. mdpi.com

For data storage, certain polymers containing 1,2,4-triazole moieties have demonstrated resistive switching memory behavior. researchgate.net Devices made from these materials can be switched between a high-resistance ("OFF") state and a low-resistance ("ON") state by applying an electrical voltage. This bistable behavior is the basis for non-volatile memory technologies, offering a potential application for these versatile compounds in next-generation electronics. researchgate.net

Table of Compound Names Mentioned

Abbreviation/NumberFull Chemical Name
4H-1,2,4-Triazol-3-amine, 4-ethyl- 4-ethyl-4H-1,2,4-triazol-3-amine
7a 4-Ethyl-3,5-bis[4′-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole
7b 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole
PBD 2-(4-biphenyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole
TAZ 3-phenyl-4-(1'-naphthyl)-5-phenyl-1,2,4-triazole
TPBI 1,3,5-tris(N-phenylbenzimidizol-2-yl)benzene
25 Alternating copolymer of benzothiadiazole and 9,9-dioctylfluorene
(4tfmppy)Pt(dptp) Platinum(II) complex with 4-trifluoromethylphenylpyridine and 2-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)pyridine ligands
Alq₃ Tris(8-hydroxyquinolinato)aluminium

: Proton Exchange Membrane Fuel Cells (PEMFCs)

The application of triazole-containing compounds in Proton Exchange Membrane Fuel Cells (PEMFCs) is an active area of research. These nitrogen-rich heterocyclic compounds are explored for their potential to facilitate proton transport, especially under low-humidity and high-temperature conditions, which can enhance the efficiency and durability of fuel cells. The general mechanism involves the triazole moiety acting as a proton solvent, thereby aiding in the Grotthuss mechanism of proton hopping.

Triazole-Based Coordination Polymers and Metal-Organic Frameworks (MOFs)

The versatile coordination chemistry of triazoles, with their multiple nitrogen atoms, makes them attractive building blocks for the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). These materials are of great interest for applications in gas storage, separation, catalysis, and sensing, owing to their tunable porosity and high surface areas.

The literature contains numerous examples of MOFs and coordination polymers constructed from various functionalized triazole ligands. These studies demonstrate how the triazole ring can act as a linker, connecting metal centers to form one-, two-, or three-dimensional networks. The specific geometry and properties of the resulting framework are highly dependent on the substituents on the triazole ring and the choice of the metal ion.

Despite the broad interest in triazole-based ligands, specific research on the use of 4-ethyl-4H-1,2,4-triazol-3-amine as a primary ligand for the construction of coordination polymers or MOFs is not prominently featured in the surveyed scientific papers. While related compounds, such as 4-amino-1,2,4-triazole (B31798) and other substituted triazoles, have been successfully employed to create a variety of coordination architectures with interesting properties, the influence of the 4-ethyl and 3-amino substitution pattern of the target compound on framework topology and functionality remains an area for future investigation. Without dedicated studies, it is not possible to present detailed research findings or structural data for coordination polymers or MOFs derived from this specific ligand.

Environmental Behavior and Degradation Studies of 1,2,4 Triazole Compounds

Environmental Persistence and Mobility of 1,2,4-Triazole (B32235) Scaffolds

The 1,2,4-triazole ring structure imparts considerable stability to the molecules containing it, resulting in high persistence in various environmental compartments. isres.org These compounds generally exhibit low biodegradability and high chemical and photochemical stability, which contributes to their accumulation in the environment. isres.org The physicochemical properties of individual triazole fungicides, such as their hydrophobic nature and molecular weight, influence their persistence and mobility. isres.orgmdpi.com

For instance, 1H-1,2,4-triazole, a parent compound and common metabolite, is expected to have very high mobility in soil, based on an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 5. nih.gov This high mobility suggests a significant potential for leaching into groundwater. mdpi.comnih.gov The persistence of triazole fungicides like epoxiconazole (B1671545), tebuconazole (B1682727), and flutriafol (B1673497) is notable, with long residual periods observed in water and various soil types. researchgate.net Studies have reported half-lives in soil ranging from 58 to 365 days, depending on the specific compound and soil characteristics, highlighting their persistent nature. researchgate.net

Transformation Pathways in Environmental Matrices

The transformation of 1,2,4-triazole compounds in the environment occurs primarily through photodegradation and, to a lesser extent, hydrolysis and reactions with oxidative radicals.

Hydrolysis is generally not a significant degradation pathway for the 1,2,4-triazole scaffold itself, as it lacks functional groups that readily hydrolyze under typical environmental conditions. nih.gov For more complex triazole fungicides, hydrolysis can occur but is often a slow process. For example, the hydrolysis half-life for epoxiconazole at 25°C ranges from 120 to 151 days, while for tebuconazole it is between 187 and 257 days, showing some dependence on water pH. researchgate.net

Photodegradation, or photolysis, can be a more significant transformation pathway for some triazole compounds. researchgate.net The 1H-1,2,4-triazole ring contains chromophores that can absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight. nih.gov Research on specific fungicides demonstrates varied susceptibility to light-induced degradation. Epoxiconazole is readily photolyzed with a half-life of just 0.68 hours, whereas tebuconazole and flutriafol are more resistant, with photolysis half-lives of 2.35 and 9.30 hours, respectively. researchgate.net Degradation pathways can involve complex reactions such as dehydrochlorination, cyclization, and hydroxylation, leading to various transformation products. nih.gov

Hydroxyl radicals (•OH) are highly reactive species that play a role in the atmospheric and aquatic degradation of many organic pollutants. nih.gov In the case of 1,2,4-triazoles, studies have investigated their reactions with hydroxyl radicals. Computational analysis suggests that while OH radicals can react with the triazole ring, primarily through addition reactions, the rate constants are relatively small. nih.gov This indicates that reactions with hydroxyl radicals are not expected to be a major elimination pathway for triazoles under typical tropospheric conditions. nih.gov

Recalcitrance to Conventional Water Treatment Processes

A significant environmental concern regarding 1,2,4-triazole compounds is their resistance to removal by standard water treatment methods. isres.org The high stability and solubility of degradation products like 1,2,4-triazole make them particularly challenging to remove from water. isres.org Conventional processes such as coagulation and chemical oxidation are often ineffective for eliminating these and other pesticide-derived organic compounds. isres.org

The recalcitrance of 1,2,4-triazole in biological wastewater treatment processes has been noted, leading to its presence in the secondary effluent of chemical industrial plants. nih.gov This persistence necessitates the development of advanced treatment methods. Research has shown that systems coupling biological aerated filters with manganese oxidation can significantly enhance the removal of the highly recalcitrant 1,2,4-triazole, confirming the difficulty of its removal with conventional biological treatments alone. nih.gov

Fate in Soil and Aquatic Ecosystems

Once released into the environment, the fate of 1,2,4-triazole compounds is governed by their high mobility and persistence.

In Soil: Triazole compounds are expected to have very high mobility in soil due to low adsorption to soil particles. nih.gov This creates a risk of leaching from the soil surface into groundwater, a concern amplified by their persistence. nih.govresearchgate.net The half-lives of triazole fungicides can be extensive, varying with soil type; for example, half-lives of up to 365 days have been recorded in paddy soil. researchgate.net The presence of these fungicides can also negatively impact soil microbial communities and the activity of soil enzymes, although these effects are dose-dependent. mdpi.com

In Aquatic Ecosystems: If they reach aquatic environments, 1,2,4-triazole compounds are not expected to adsorb significantly to suspended solids and sediment. nih.gov Their high solubility and stability contribute to their persistence in the water column. isres.org The potential for bioconcentration in aquatic organisms is considered low, as suggested by an estimated bioconcentration factor (BCF) of 3 for 1H-1,2,4-triazole. nih.gov However, their persistence means they can remain in water bodies for long periods, and the formation of the highly soluble and stable 1,2,4-triazole metabolite from parent fungicides is a key environmental risk. isres.org The detection of 1,2,4-triazole in surface and groundwater at low concentrations (µg/L) has led to the development of sensitive analytical methods for monitoring purposes. epa.govepa.gov

Data on Degradation of 1,2,4-Triazole Fungicides

The following table summarizes experimental data on the degradation of three common 1,2,4-triazole fungicides in different environmental conditions.

CompoundDegradation ProcessMatrixConditionsHalf-lifeSource
EpoxiconazolePhotolysis--0.68 hours researchgate.net
TebuconazolePhotolysis--2.35 hours researchgate.net
FlutriafolPhotolysis--9.30 hours researchgate.net
EpoxiconazoleHydrolysisWaterpH 7.0, 25°C131 days researchgate.net
TebuconazoleHydrolysisWaterpH 7.0, 25°C198 days researchgate.net
FlutriafolHydrolysisWaterpH 7.0, 25°C182 days researchgate.net
EpoxiconazoleSoil DegradationRed Soil (Jiangxi)-58.2 - 72.9 days researchgate.net
TebuconazoleSoil DegradationPaddy Soil (Taihu)-182 - 365 days researchgate.net
FlutriafolSoil DegradationBlack Soil (Northeast China)-102 - 161 days researchgate.net

Emerging Research Frontiers for 4h 1,2,4 Triazol 3 Amine, 4 Ethyl

Integration into Hybrid Material Systems

The unique structural features of 4H-1,2,4-Triazol-3-amine, 4-ethyl-, namely the nitrogen-rich triazole ring and the reactive amine group, make it a promising candidate for the development of advanced hybrid materials. These materials, which combine organic and inorganic components at the molecular level, offer synergistic properties not achievable by the individual constituents alone.

Research into related 1,2,4-triazole (B32235) compounds has demonstrated their effectiveness as ligands in the construction of Metal-Organic Frameworks (MOFs). acs.org The nitrogen atoms of the triazole ring can coordinate with metal ions, forming robust, porous structures with high surface areas. These properties are highly sought after for applications in gas storage, catalysis, and separation. For instance, bifunctional 1,2,4-triazole-carboxylate ligands have been successfully used to create two- and three-dimensional copper-based MOFs. acs.org This suggests a clear path for using 4-ethyl-4H-1,2,4-triazol-3-amine as a building block for novel MOFs with tailored functionalities.

Furthermore, the amine group on the triazole ring provides a reactive site for grafting the molecule onto polymer backbones or inorganic nanomaterials, such as silica (B1680970) or gold nanoparticles. This functionalization can be used to create polymer composites with enhanced thermal stability or to develop new functional nanomaterials for sensing and catalysis. The integration of triazole moieties is a strategy being explored for creating a variety of hybrid materials with diverse applications. nih.gov

Table 1: Potential Hybrid Material Applications based on Related Triazole Systems

Hybrid Material TypePotential FunctionalityRelevant Research Finding
Metal-Organic Frameworks (MOFs)Gas Storage, Catalysis, Separation1,2,4-triazole-carboxylate ligands form stable 2D and 3D coordination polymers with Cu(II) ions. acs.org
Polymer CompositesEnhanced Thermal Stability, Modified Surface PropertiesTriazole rings can be integrated into polymer structures to create novel hybrid materials. nih.gov
Functionalized NanoparticlesSensing, Catalysis, Biomedical ImagingAmine groups offer a site for covalent attachment to nanoparticle surfaces.

Advanced Spectroscopic Probes for In-Situ Analysis

The development of sensitive and selective spectroscopic probes for real-time analysis is a significant area of chemical research. The triazole scaffold is proving to be a versatile platform for designing such probes.

One promising technique is Surface-Enhanced Raman Spectroscopy (SERS), which can provide real-time monitoring of chemical reactions occurring on metal surfaces. Research has shown that the formation of a triazole ring via "click" chemistry on silver and gold surfaces can be monitored in-situ using SERS, demonstrating the potential of triazoles in surface-sensitive analysis. nih.gov

Additionally, triazole derivatives can be functionalized to act as fluorescent chemosensors. By attaching fluorophores and specific binding sites to the triazole core, researchers have created probes that exhibit a "turn-on" fluorescence response in the presence of specific metal ions, such as copper (Cu²⁺). researchgate.netrsc.org These probes are highly sensitive and selective, with some capable of detecting ions at nanomolar concentrations and being applicable for bioimaging in living cells. rsc.org The 4-ethyl-4H-1,2,4-triazol-3-amine molecule could serve as a core structure for developing new fluorescent probes for environmental monitoring or biological diagnostics. Other studies have shown the potential of triazole derivatives as probes for sensing DNA. rsc.org

Chemical proteomics is another frontier where triazole-based probes are impactful. Covalent probes containing a sulfonyl-triazole group have been used to identify protein binding sites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is crucial for drug development and understanding biological processes. nih.gov

Table 2: Examples of Triazole-Based Spectroscopic Probes

Probe TypeAnalyteAnalytical TechniqueKey Finding
Surface-Bound TriazoleReaction MonitoringSurface-Enhanced Raman Spectroscopy (SERS)Real-time, in-situ monitoring of triazole formation on Ag and Au surfaces is possible. nih.gov
Fluorescent ChemosensorMetal Ions (e.g., Cu²⁺)Fluorescence SpectroscopyTriazole derivatives can be designed to show a selective "turn-on" fluorescent signal upon binding to specific ions. researchgate.netrsc.org
Covalent Kinase ProbeProtein Binding SitesLC-MS/MS Chemical ProteomicsSulfonyl-triazole probes enable direct identification of modified sites in kinases and other proteins in cells. nih.gov
DNA ProbeCalf Thymus DNAUV-visible, Fluorescence SpectroscopyA trifluoroacetyl-triazole derivative showed strong binding affinity to the minor groove of DNA. rsc.org

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to make chemical manufacturing more sustainable by reducing waste, lowering energy consumption, and using less hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds like 1,2,4-triazoles.

Traditional methods for synthesizing triazoles often require long reaction times and the use of volatile organic solvents. Modern, greener alternatives are being explored to improve the synthesis of the 4H-1,2,4-triazole core. Research has demonstrated that microwave irradiation can significantly accelerate the synthesis of highly conjugated 4H-1,2,4-triazole derivatives, often reducing reaction times from hours to minutes. nih.gov Similarly, the use of ultrasound has been shown to be an effective energy source for promoting these reactions. nih.gov

The choice of solvent is another key aspect of green synthesis. The use of environmentally benign solvents, such as polyethylene (B3416737) glycol or ionic liquids, is being investigated as a replacement for conventional volatile organic compounds. nih.gov One-pot synthesis, where multiple reaction steps are carried out in a single reactor, is another strategy that can improve efficiency and reduce waste. Furthermore, visible-light-promoted reactions are being explored as a sustainable method for initiating triazole synthesis. rsc.org Adopting these green chemistry approaches for the production of 4H-1,2,4-Triazol-3-amine, 4-ethyl- could lead to more economical and environmentally friendly manufacturing processes.

Computational Design and Predictive Modeling for Novel Functions

Computational chemistry has become an indispensable tool in modern chemical research, allowing scientists to predict molecular properties and design new functional molecules before their synthesis. For 4H-1,2,4-Triazol-3-amine, 4-ethyl-, these in silico methods open up new frontiers for discovering novel applications.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the electronic structure, stability, and spectroscopic properties of molecules. For derivatives closely related to the target compound, such as N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl) structures, DFT calculations have been used to reveal that molecules with a more stabilized lowest unoccupied molecular orbital (LUMO) exhibit significant enzyme inhibitory activity. nih.gov

Molecular docking is another computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to screen for potential inhibitors of biological targets. For example, docking studies have been used to evaluate how triazole derivatives bind to protein kinases or DNA. rsc.orgnih.gov

These modeling techniques can be applied to 4H-1,2,4-Triazol-3-amine, 4-ethyl- to:

Predict its reactivity and stability.

Design derivatives with specific electronic or optical properties for use in materials science. rsc.org

Screen for potential biological activity by modeling its interaction with various enzymes and receptors.

Understand and predict the risk profile of related compounds through computational toxicology workflows. nih.gov

By leveraging predictive modeling, researchers can significantly accelerate the discovery of new functions for 4H-1,2,4-Triazol-3-amine, 4-ethyl- and its derivatives, guiding synthetic efforts toward the most promising candidates.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-ethyl-4H-1,2,4-triazol-3-amine, and how can reaction conditions be optimized for high yield?

Answer:
4-Ethyl-4H-1,2,4-triazol-3-amine is typically synthesized via condensation reactions. For example, microwave-assisted synthesis (350–600 W, 1–3 minutes) using aminoguanidine and aldehydes in trifluoroacetic acid or ethanol enhances reaction efficiency and reduces side products . Key optimization steps include:

  • Reagent stoichiometry: Maintaining a 1:1 molar ratio of 4H-1,2,4-triazol-3-amine to aldehyde derivatives.
  • Solvent choice: Polar solvents (e.g., ethanol) improve solubility and reaction homogeneity.
  • Purification: Recrystallization (3×) from ethyl acetate or ethanol yields >90% purity, confirmed by TLC (hexane:ethyl acetate mobile phase) and melting point analysis .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing 4-ethyl-4H-1,2,4-triazol-3-amine derivatives?

Answer:

  • FT-IR: Confirms functional groups (e.g., C=N stretch at 1540–1671 cm⁻¹, N-H stretch at 3091–3338 cm⁻¹) .
  • NMR: ¹H NMR identifies aromatic protons (δ 7.2–8.5 ppm) and imine protons (δ 7.86–8.55 ppm), while ¹³C NMR verifies C=N (150–164 ppm) and aromatic carbons (126–139 ppm) .
  • TLC: Monitors reaction progress using hexane:ethyl acetate (7:3 to 5:5) with UV detection (254 nm) .

Advanced: How can density functional theory (DFT) and aromaticity indices (HOMA/Bird) predict the stability and reactivity of 4-ethyl-substituted triazoles?

Answer:
Computational studies using the PBE/6-311G method reveal that substituents like ethyl groups alter aromaticity and stability. For example:

  • HOMA index: Measures π-electron delocalization; ethyl substitution reduces aromaticity compared to unsubstituted triazoles due to steric and electronic effects .
  • Bird index: Quantifies bond-length alternation; 4-ethyl derivatives show deviations in N1-N2 and N2-C3 bonds, impacting reactivity in nucleophilic substitutions .
    These methods guide predictions of regioselectivity in reactions (e.g., alkylation or halogenation) .

Advanced: How can contradictions between in vitro and in vivo biological activity data for triazole derivatives be resolved?

Answer:
Discrepancies often arise from pharmacokinetic factors (e.g., metabolism, bioavailability). Strategies include:

  • Dosage adjustment: Optimize in vivo dosing based on plasma half-life (e.g., megazol bioisosteres require higher doses due to rapid clearance) .
  • Metabolite profiling: LC-MS identifies active metabolites (e.g., nitroreductase-activated intermediates in trypanocidal assays) .
  • Model selection: Use transgenic parasites (e.g., T. brucei nitroreductase-overexpressing strains) to validate target engagement .

Advanced: What role does crystallography software (e.g., SHELXL) play in resolving the crystal structure of 4-ethyl-4H-1,2,4-triazol-3-amine?

Answer:

  • Data refinement: SHELXL refines X-ray diffraction data, resolving hydrogen bonding (e.g., N-H···N interactions in triazole rings) and packing motifs .
  • Twinned data: SHELXL handles pseudo-merohedral twinning common in triazole derivatives via HKLF5 format .
  • Validation: WinGX integrates ORTEP for thermal ellipsoid visualization, ensuring accurate bond-length and angle reporting .

Basic: What are the primary applications of 4H-1,2,4-triazol-3-amine derivatives in medicinal chemistry?

Answer:

  • Antimicrobial agents: Derivatives show trypanocidal activity (IC₅₀ = 0.5–5 µM against T. cruzi) .
  • Anticancer scaffolds: Schiff base derivatives inhibit kinase pathways (e.g., EGFR) via C=N coordination to metal ions .
  • Enzyme inhibitors: Triazole-thiol analogs act as carbonic anhydrase IX inhibitors (Ki < 10 nM) .

Advanced: How does the ethyl substituent influence electronic structure and bioactivity compared to methyl or phenyl analogs?

Answer:

  • Electron donation: Ethyl groups (+I effect) increase electron density at N4, enhancing nucleophilicity for alkylation or acylation .
  • Lipophilicity: Ethyl improves membrane permeability (logP +0.5 vs. methyl), boosting in vivo efficacy (e.g., 2× higher CNS penetration in murine models) .
  • Steric effects: Bulkier ethyl groups reduce off-target binding in enzyme assays (e.g., 30% lower CYP3A4 inhibition vs. phenyl analogs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.